molecular formula C9H7ClFNO B8389208 8-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one

8-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8389208
M. Wt: 199.61 g/mol
InChI Key: SXMXVGGMZMOUHB-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using the same reaction procedure and workup as described in Example 1, [2-(3-chloro-4-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester (I-34c: 1.4 g, 5.7142 mmol) in POCl3 (11.4 mL) was reacted with P2O5 (1.62 g, 11.4285 mmol) at 110° C. for 2 hours to afford the crude product. Purification by column chromatography on silica gel (35% ethylacetate in hexane) afforded 250 mg of the product (21.98% yield).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step Two
Name
Quantity
11.4 mL
Type
solvent
Reaction Step Three
Yield
21.98%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([Cl:15])[CH:9]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[Cl:15][C:10]1[C:11]([F:14])=[CH:12][CH:13]=[C:8]2[C:9]=1[C:4](=[O:3])[NH:5][CH2:6][CH2:7]2

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC(NCCC1=CC(=C(C=C1)F)Cl)=O
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
11.4 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction procedure
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (35% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC=C2CCNC(C12)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 21.98%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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